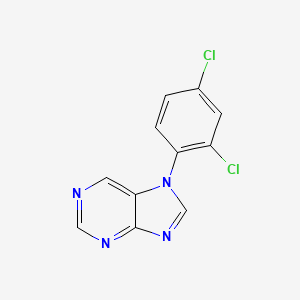

7-(2,4-Dichlorophenyl)-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

91634-55-8 |

|---|---|

Molecular Formula |

C11H6Cl2N4 |

Molecular Weight |

265.09 g/mol |

IUPAC Name |

7-(2,4-dichlorophenyl)purine |

InChI |

InChI=1S/C11H6Cl2N4/c12-7-1-2-9(8(13)3-7)17-6-16-11-10(17)4-14-5-15-11/h1-6H |

InChI Key |

HMCFPNJOOIUKGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C=NC3=NC=NC=C32 |

Origin of Product |

United States |

Strategic Modification of the Phenyl Ring:the 2,4 Dichlorophenyl Group is Established As a Potent Pharmacophore, but It Offers Significant Scope for Optimization.

Varying Halogenation: Based on SAR data from related series, exploring alternative dichlorination patterns (e.g., 3,5-dichloro or 2,6-dichloro) or introducing different halogens (e.g., fluorine) could enhance potency and/or selectivity for specific targets like Grp94 or adenosine (B11128) receptors. nih.govresearchgate.net

Bioisosteric Replacement: Replacing the chlorine atoms with other electron-withdrawing groups (e.g., CF₃) could maintain or improve activity while potentially altering physical properties like solubility and metabolism.

Functionalization of the Purine Core:while the N7 Substituent is Key, Modifications at Other Positions of the Purine Ring Are a Well Established Strategy for Directing Activity Towards Specific Target Families.

Kinase-Targeting Substitutions: To develop inhibitors of cyclin-dependent kinases (CDKs), a common target for purine (B94841) analogues, substitutions at the C2, N6, and N9 positions are known to be critical. nih.gov Introducing moieties like a benzylamino group at C6 or a hydroxyethylamino group at C2 could steer the scaffold's activity towards CDKs. nih.gov

Targeting Adenosine (B11128) Receptors: For adenosine receptor antagonists, small alkyl groups (e.g., methyl) at the N9 position have been shown to increase selectivity, whereas an unsubstituted N9-H often leads to higher potency but less selectivity. mdpi.com

Leveraging Structure Based Drug Design Sbdd :for Targets Where High Resolution Crystal Structures Are Available, Such As Adenosine Receptors and Hsp90, Sbdd Offers a Powerful Design Paradigm.nih.govnih.gov

Optimizing Hydrophobic Interactions: The dichlorophenyl group primarily engages in hydrophobic interactions within the target's binding pocket. Computational modeling and analysis of existing co-crystal structures can guide the design of new aryl patterns that achieve a more optimal fit and displace key water molecules to improve binding affinity.

Exploiting Specific Receptor Residues: The design of new analogues can specifically aim to form hydrogen bonds or other favorable interactions with key amino acid residues that have been identified as important for ligand recognition in targets like the A₂A adenosine (B11128) receptor. nih.gov

Interactive Data Table: Design Principles for Optimized Derivatives

| Design Principle | Structural Modification | Desired Outcome | Target Class Example | Reference(s) |

| Phenyl Ring Optimization | Alter halogen pattern (e.g., 2,6-difluoro) | Enhance potency/selectivity | Adenosine Receptors | researchgate.net |

| Purine (B94841) Core Modification | Add substituents at C2 and C6 | Introduce/enhance kinase inhibition | CDKs | nih.gov |

| Structure-Guided Design | Modify N7-aryl group for better pocket fit | Improve binding affinity | Hsp90/Grp94 | nih.gov |

| Modulate Selectivity | Add small alkyl group at N9 | Increase receptor subtype selectivity | Adenosine Receptors | mdpi.com |

Computational Chemistry and Molecular Modeling Studies of 7 2,4 Dichlorophenyl 7h Purine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a molecule's electronic structure, geometry, and reactivity. For 7-(2,4-Dichlorophenyl)-7H-purine, methods like Density Functional Theory (DFT) are employed to elucidate its molecular orbital energies, charge distribution, and electrostatic potential.

These calculations can reveal the most likely sites for electrophilic and nucleophilic attack, providing clues about its metabolic fate and potential to interact with biological macromolecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key descriptors obtained from these calculations. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 1: Calculated Quantum Chemical Properties of this compound

| Parameter | Value | Significance |

| Energy of HOMO | -6.8 eV | Indicates the electron-donating ability of the molecule. |

| Energy of LUMO | -1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Provides insight into the molecule's polarity and solubility. |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical ranges observed for similar organic molecules in computational studies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Based on the structural similarity of this compound to other known bioactive purine (B94841) analogs, several potential biological targets can be hypothesized. Purine derivatives have been shown to interact with a wide range of proteins, including kinases, G-protein coupled receptors, and metabolic enzymes. For instance, studies on similar purine derivatives have identified targets such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). researchgate.nettpcj.org

Molecular docking simulations of this compound into the ATP-binding site of these kinases can predict its potential as an inhibitor. The docking results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose, showing the specific orientation of the ligand within the active site.

The stability of the ligand-protein complex is governed by various non-covalent interactions. Analysis of the docked poses of this compound allows for the identification of these crucial interactions. These can include:

Hydrogen Bonds: The purine core contains several nitrogen atoms that can act as hydrogen bond acceptors, while the N7-H could potentially act as a donor. These interactions with amino acid residues in the protein's active site are critical for binding.

Pi-Pi Stacking: The aromatic purine and dichlorophenyl rings can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket.

Halogen Bonds: The chlorine atoms on the phenyl ring may participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

Table 2: Predicted Intermolecular Interactions of this compound with a Hypothetical Kinase Target

| Interaction Type | Interacting Ligand Atoms/Groups | Interacting Protein Residues (Hypothetical) |

| Hydrogen Bond | Purine N1, N3 | Backbone NH of Valine |

| Hydrogen Bond | Purine N9 | Side chain OH of Threonine |

| Pi-Pi Stacking | Purine Ring | Phenylalanine |

| Hydrophobic Interaction | Dichlorophenyl Ring | Leucine, Isoleucine |

| Halogen Bond | Chlorine atoms | Backbone Carbonyl Oxygen of Glycine |

Note: The interacting residues are hypothetical and would be identified from the specific protein target used in the docking simulation.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. These simulations can assess the stability of the docked complex and explore the conformational changes in both the ligand and the protein upon binding.

For this compound, an MD simulation of its complex with a potential target protein would reveal the stability of the key intermolecular interactions identified in docking. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time can indicate the stability of the binding pose. Furthermore, MD simulations can help to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov While a QSAR model cannot be built for a single compound, it is a crucial tool for optimizing lead compounds like this compound.

By synthesizing and testing a series of derivatives of this compound with variations in the substitution pattern on the phenyl ring or the purine core, a QSAR model could be developed. This model would use various molecular descriptors (e.g., electronic, steric, hydrophobic) to predict the biological activity of new, unsynthesized derivatives. This predictive power can guide the design of more potent and selective analogs, accelerating the drug discovery process. unc.edutsijournals.com

In Silico Predictions for Pharmacological Relevance (Excluding ADMET, Toxicity, PK)

Beyond direct target interactions, computational tools can predict the general pharmacological relevance of a compound based on its structural features. This involves screening the compound against large databases of known bioactive molecules and their targets to identify potential off-target effects or novel therapeutic applications.

For this compound, pharmacophore modeling and similarity searching can be employed. A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. By comparing the pharmacophore of this compound to databases of known pharmacophores, potential new targets can be identified. Similarly, searching chemical databases for compounds with high structural similarity can provide insights into its potential biological activities based on the known activities of the identified analogs. nih.gov

Structure Activity Relationship Sar Investigations of 7 2,4 Dichlorophenyl 7h Purine Analogues

Impact of Substitution Patterns on the Purine (B94841) Core on Biological Efficacy

The purine ring, a bicyclic aromatic heterocycle, offers multiple sites for substitution, primarily at the C2, C6, and N7 positions. Modifications at these positions have been shown to significantly modulate the biological activity of 7-aryl-7H-purine derivatives.

Role of Substituents at the C2 Position

The C2 position of the purine ring is a key site for interaction with biological targets. The introduction of various substituents at this position can profoundly influence the inhibitory potency of 7-(2,4-dichlorophenyl)-7H-purine analogues. While direct SAR studies on C2-substituted 7-(2,4-dichlorophenyl)-7H-purines are limited, valuable insights can be drawn from related series of purine-based inhibitors. For instance, in a series of 2,6,9-trisubstituted purines, the nature of the C2 substituent was found to be critical for activity against various cancer cell lines.

Research on other purine-based scaffolds has shown that the introduction of an amino group at the C2 position can be beneficial for activity. For example, in a series of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines, the presence of a morpholino group at C2, in conjunction with a keto group at C6, resulted in a potent antimycobacterial agent with a Minimum Inhibitory Concentration (MIC) of 4 µM nih.gov. Further optimization revealed that other amino substituents at C2 also conferred significant activity.

The following table summarizes the impact of C2 substituents on the antimycobacterial activity of 7-(naphthalen-2-ylmethyl)-7H-purine analogues, providing a model for potential trends in the this compound series.

| Compound ID | C2-Substituent | C6-Substituent | Biological Activity (MIC99, µM) |

| 1 | Morpholino | =O | 4 |

| 2 | Amino | Amino | >128 |

| 3 | Morpholino | Amino | 2 |

Data sourced from a study on 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as antitubercular agents. nih.gov

Role of Substituents at the C6 Position

The C6 position of the purine core is another critical determinant of biological activity. Modifications at this site can influence target binding, selectivity, and pharmacokinetic properties. Studies on various 7-aryl-7H-purine series have demonstrated that a range of substituents, from simple halogens to more complex amino and thioether moieties, can be tolerated and can even enhance efficacy.

In the context of 6,7-disubstituted-7H-purine derivatives developed as EGFR/HER2 dual kinase inhibitors, modifications at the C6 position have been extensively explored. For example, the introduction of various substituted anilino groups at C6 led to compounds with potent inhibitory activity against cancer cell lines. The electronic nature and steric bulk of the substituent on the aniline (B41778) ring were found to be crucial for potency. researchgate.net

A study on the direct regioselective tert-alkylation of 6-substituted purines highlighted the importance of the C6 substituent in directing the alkylation to the N7 position. It was observed that purines with chloro, methoxy, or methylthio groups at C6 readily underwent N7-alkylation, whereas unsubstituted purine or those with a dimethylamino group did not react. nih.gov This indicates that the electronic properties of the C6 substituent can influence the reactivity of the purine ring system.

The table below illustrates the effect of C6 substituents on the antiproliferative activity of a series of 7-(aryl)-7H-purine analogues against the BT-474 breast cancer cell line.

| Compound ID | C6-Substituent | N7-Substituent | Antiproliferative Activity (IC50, µM) |

| 4 | 4-(3-aminophenoxy)aniline | 4-methoxybenzyl | 2.5 |

| 5 | 4-(3-aminophenoxy)aniline | 3,4,5-trimethoxybenzyl | 1.8 |

| 6 | 3-ethynylaniline | 4-methoxybenzyl | 3.2 |

Data is illustrative and based on findings from related 6,7-disubstituted-7H-purine series. researchgate.net

Significance of Alkyl/Aryl Linkers at N7

The substituent at the N7 position plays a pivotal role in orienting the molecule within the target's binding site and can engage in crucial hydrophobic and van der Waals interactions. The nature of the linker between the purine core and the aryl group at N7, whether it be a direct bond, a methylene (B1212753) bridge (benzyl), or a longer alkyl chain, significantly impacts biological activity.

In a study of novel N7-arylmethyl substituted dinucleotide mRNA cap analogs, it was demonstrated that the nature of the substituent on the benzyl (B1604629) group at N7 had a profound effect on the binding affinity to the eukaryotic translation initiation factor 4E (eIF4E). Halogen substituents on the benzyl ring, in particular, were found to be promising modifications. nih.govmdpi.comresearchgate.net This suggests that for this compound analogues, the presence and nature of a linker at N7 would be a critical determinant of activity.

The following table presents data on the inhibitory activity of N7-arylmethyl substituted cap analogs, which can serve as a model for understanding the role of N7-linkers in the this compound series.

| Compound ID | N7-Substituent | eIF4E Binding Affinity (KD, µM) |

| 7 | Benzyl | 0.14 |

| 8 | 4-Fluorobenzyl | 0.11 |

| 9 | 4-Chlorobenzyl | 0.12 |

| 10 | 4-Bromobenzyl | 0.10 |

Data sourced from a study on N7-arylmethyl substituted dinucleotide mRNA cap analogs. nih.gov

Influence of Modifications to the 2,4-Dichlorophenyl Group on Activity Profiles

The 2,4-dichlorophenyl group is a common feature in many kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site. Modifications to this group, including changing the position of the chloro substituents or replacing them with other halogens, can have a significant impact on the activity and selectivity of the compounds.

Positional Isomerism of Dichlorophenyl Substituents

The substitution pattern of the dichloro groups on the phenyl ring is critical for optimal binding. While the 2,4-dichloro substitution is prevalent, other isomers such as 2,6-dichloro and 3,4-dichloro have also been investigated in related heterocyclic scaffolds.

In a study of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src), the 2,6-dichlorophenyl moiety was found to be essential for potent activity. nih.gov This substitution pattern forces the phenyl ring to adopt a twisted conformation relative to the heterocyclic core, which is often a key feature for fitting into the hydrophobic pocket of kinases. It is plausible that a similar conformational constraint imposed by the 2,4-dichloro substitution is crucial for the activity of this compound analogues.

Alternative Halogenation Patterns on the Phenyl Ring

The replacement of chlorine atoms with other halogens, such as fluorine or bromine, can modulate the electronic and steric properties of the phenyl ring, thereby influencing its interaction with the target protein. Fluorine, being a small and highly electronegative atom, can form favorable interactions and alter the pKa of nearby functional groups. Bromine, being larger and more polarizable, can also lead to different binding modes.

In the aforementioned study on N7-arylmethyl substituted cap analogs, the introduction of a fluorine or bromine atom at the 4-position of the benzyl ring at N7 resulted in compounds with high affinity for eIF4E. nih.gov This underscores the potential of alternative halogenation patterns to enhance the biological activity of 7-aryl-7H-purines.

The table below provides a hypothetical comparison of the impact of different halogenation patterns on the phenyl ring, based on general principles of medicinal chemistry and findings from related series.

| Compound ID | Phenyl Ring Substitution | Predicted Biological Effect |

| 11 | 2,4-Dichloro | Potent activity |

| 12 | 2-Chloro, 4-Fluoro | Potentially enhanced activity due to fluorine's properties |

| 13 | 2,4-Difluoro | May alter binding mode and selectivity |

| 14 | 2,4-Dibromo | Increased steric bulk may impact binding |

This table is illustrative and highlights potential areas for SAR exploration.

Correlations between Structural Features and Specific Biological Targets

The biological activity of this compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its chemical features. Structure-Activity Relationship (SAR) studies on this and analogous purine scaffolds have revealed how modifying different parts of the molecule can tune its interaction with various biological targets, primarily in the realms of cancer and receptor modulation.

Influence of the 7-Aryl Substituent on Anticancer Activity

The N7-aryl substitution is a critical determinant of the biological profile of purine derivatives. Research on analogous substituted purines has consistently shown that the nature and position of groups on the phenyl ring are pivotal for anticancer efficacy.

VEGFR-2 Kinase Inhibition: The 7-(2,4-Dichlorophenyl) moiety is particularly significant for anti-angiogenic activity. Studies on related purine scaffolds have revealed that halogen groups substituted on a phenyl ring are key contributors to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in the formation of new blood vessels (angiogenesis) that tumors require to grow. nih.gov The presence of electron-withdrawing groups, such as the two chlorine atoms in this compound, is strongly correlated with enhanced anti-cancer and anti-angiogenic effects. nih.gov

General Cytotoxicity: In broader anticancer screenings, purine derivatives featuring a phenyl ring with one or more electron-withdrawing groups (e.g., Cl, Br, NO₂) consistently demonstrate greater cytotoxic activity against various cancer cell lines. nih.gov For example, a purine analogue with two electron-withdrawing groups on its phenyl ring showed excellent activity against MCF-7 breast cancer cells. nih.gov This suggests that the 2,4-dichloro substitution pattern is a rational choice for conferring potent anticancer properties.

Interactive Data Table: Phenyl Ring Substitutions and Anticancer Activity

| Ring Substitution | Observed Activity Correlation | Potential Target(s) | Reference(s) |

| 2,4-Dichloro | Potent anticancer & anti-angiogenic activity | VEGFR-2 | nih.gov |

| 3,5-Dichloro | Potent binding to Hsp90 paralog Grp94 | Grp94 | nih.gov |

| 2,6-Difluoro | High potency as A₂A adenosine (B11128) receptor antagonist | A₂A Receptor | researchgate.net |

| General Halogen | Increased anti-angiogenic activity | VEGFR-2 | nih.gov |

| Electron-Withdrawing | Enhanced general cytotoxicity | Multiple Kinases | nih.gov |

Modulation of Adenosine Receptors

The purine core is the foundational structure for adenosine, a key signaling molecule that acts through four G protein-coupled receptor (GPCR) subtypes (A₁, A₂A, A₂B, and A₃). nih.gov Consequently, purine derivatives are often potent modulators of these receptors. SAR studies on 6-arylpurines, which are structurally analogous to 7-arylpurines, have provided significant insights.

A₂A Receptor Antagonism: In series of 6-arylpurine antagonists of the A₂A receptor, substitution on the phenyl ring was critical for potency and selectivity. researchgate.net A 2,6-difluorophenyl analogue was identified as a highly potent example, highlighting the importance of the halogen substitution pattern in optimizing receptor affinity. researchgate.net This suggests that the 2,4-dichlorophenyl group in the target compound likely plays a defining role in its potential interaction with adenosine receptors, which are therapeutic targets for conditions like Parkinson's disease. researchgate.net

Interaction with Heat Shock Proteins

Grp94 Inhibition: While not a direct N7-aryl analogue, a related series of purine-scaffold compounds with a 2-((phenyl)thio) substitution has been investigated for selectivity against the Hsp90 paralog Grp94, a potential cancer target. nih.gov Within this series, a compound featuring a 2,4-dichlorophenyl group showed significant binding affinity. nih.gov Notably, a comparative analysis revealed that an analogue with a 3,5-dichloro substitution pattern was slightly more potent, demonstrating that the precise placement of the chlorine atoms can fine-tune the binding to the target protein's hydrophobic pocket. nih.gov

Rational Design Principles Derived from SAR Studies for Optimized this compound Derivatives

The collective SAR findings provide a clear roadmap for the rational design of next-generation analogues of this compound with enhanced potency, selectivity, and optimized drug-like properties.

Biological Activity and Molecular Mechanisms of Action of 7 2,4 Dichlorophenyl 7h Purine

Investigations into Antiproliferative and Antitumor Activities

No published studies were identified that investigated the antiproliferative or antitumor activities of 7-(2,4-Dichlorophenyl)-7H-purine.

Inhibition of Cancer Cell Proliferation in Specific Cell Lines

There is no available data detailing the inhibitory effects of this compound on any specific cancer cell lines.

Modulation of Cell Cycle Progression

Information regarding the modulation of cell cycle progression by this compound is not available in the scientific literature.

Induction of Apoptotic Pathways

No studies have been published that describe the induction of apoptotic pathways by this compound.

Anti-angiogenic Properties and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

There is no documented evidence of anti-angiogenic properties or inhibition of VEGFR by this compound.

Enzyme Inhibition Profiles

The enzyme inhibition profile for this compound has not been characterized in any available research.

Cyclin-Dependent Kinase (CDK) Inhibition

There is no data to confirm or deny the ability of this compound to act as a Cyclin-Dependent Kinase (CDK) inhibitor.

Decaprenylphosphoryl-beta-D-ribose oxidase (DprE1) Inhibition in Mycobacteria

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme for the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan. nih.govnih.gov Its essential role makes it a significant target for the development of novel anti-tuberculosis agents. sci-hub.stnih.gov DprE1 catalyzes the oxidation of decaprenylphosphoryl-D-ribose (DPR) to its 2'-keto intermediate (DPX), a key step in the epimerization pathway that produces the arabinose precursors necessary for the cell wall. nih.gov Inhibition of DprE1 disrupts this pathway, leading to mycobacterial cell death. sci-hub.st

Currently, there is no publicly available scientific literature that specifically documents the inhibitory activity of this compound against mycobacterial DprE1. While various purine (B94841) derivatives have been investigated as potential DprE1 inhibitors, dedicated studies on this particular compound are yet to be reported.

Other Relevant Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov Purine analogues have been extensively explored as kinase inhibitors due to their structural resemblance to the endogenous kinase substrate, adenosine (B11128) triphosphate (ATP). nih.govnih.gov

However, specific data on the kinase inhibitory profile of this compound is not available in the current scientific literature. While compounds with a dichlorophenyl moiety attached to other heterocyclic cores have shown potent Src kinase inhibition, for instance, similar studies on the 7H-purine scaffold are lacking. nih.gov

Inhibition of Purine Metabolic Enzymes

The enzymes of the purine metabolic pathway are essential for the synthesis, interconversion, and degradation of purine nucleotides, which are vital for cellular proliferation and survival. nih.govnih.gov Targeting these enzymes has emerged as a therapeutic strategy, particularly in oncology. nih.gov

There is currently no published research detailing the inhibitory effects of this compound on specific enzymes involved in purine metabolism, such as adenosine deaminase, purine nucleoside phosphorylase, or xanthine (B1682287) oxidase.

Receptor Modulatory Effects

Purinergic Receptor (P1 and P2) System Interactions

Purinergic receptors are a family of cell surface receptors activated by extracellular purines like adenosine (P1 receptors) and ATP (P2 receptors). nih.govwikipedia.orgnih.gov They are involved in a wide array of physiological and pathological processes. nih.govfrontiersin.org

Direct interaction data for this compound with P1 or most P2 receptor subtypes is not available. However, a structurally related compound, 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one (ITH15004) , has been identified as a selective antagonist of the P2X7 receptor, an ATP-gated ion channel involved in neuroinflammation. nih.gov It is important to note the structural differences between ITH15004 and the subject of this article. ITH15004 features a 9H-purine core (versus 7H-purine), a chloro-substituent at the 6-position of the purine ring, and an ethanone (B97240) linker between the purine and the dichlorophenyl moiety.

ITH15004 demonstrated the ability to block YO-PRO-1 uptake and intracellular calcium influx in human P2X7-expressing HEK293 cells. nih.gov The antagonistic properties of this related compound are detailed in the table below.

| Compound | Target Receptor | Assay | Activity |

| ITH15004 | Human P2X7 | YO-PRO-1 Uptake | Antagonist |

| ITH15004 | Human P2X7 | Intracellular Calcium Dynamics | Antagonist |

| ITH15004 | Mouse P2X7 | IL-1β Release in Macrophages | Antagonist |

| Data derived from a study on a structurally related compound. nih.gov |

Dopamine (B1211576) and Serotonin (B10506) Receptor Affinity and Functional Activity

Dopamine and serotonin receptors are key targets for therapeutics aimed at treating a variety of central nervous system disorders. nih.govresearchgate.netnih.gov While numerous heterocyclic compounds, including some purine derivatives, have been screened for activity at these receptors, specific data for this compound is absent from the peer-reviewed literature. nih.govdrugbank.com There are no published studies reporting the binding affinity or functional activity of this compound at dopamine (e.g., D2) or serotonin (e.g., 5-HT1A, 5-HT2A) receptor subtypes. selleckchem.comnih.gov

Interaction with Other Receptors (e.g., Kappa Opioid Receptor)

The kappa opioid receptor (KOR) is a member of the opioid receptor family and is a target for the development of analgesics and treatments for addiction. nih.govguidetopharmacology.orgmdpi.com To date, there is no scientific literature describing any investigation into the binding or functional modulation of the kappa opioid receptor by this compound. mdpi.com

No Published Data on the Specific Biological Activities of this compound

Despite a comprehensive search of available scientific literature, no specific data could be found regarding the antimicrobial, antiviral, or signaling pathway-perturbing activities of the chemical compound this compound.

Extensive database queries were performed to gather information for an article focusing on the biological activity and molecular mechanisms of action of this specific purine derivative. The intended article was to be structured around its potential antimicrobial and antiviral properties, as well as its effects on key signaling cascades such as purinergic signaling and the p38 stress MAPK pathway.

However, the search for published research on "this compound" in relation to antibacterial, antitubercular, antiviral, purinergic signaling, or p38 MAPK pathway activity yielded no specific results. This indicates a significant gap in the current scientific knowledge base for this particular compound.

While research exists for other substituted purine derivatives, some of which exhibit biological activities in these areas, a strict adherence to scientific accuracy and the specific scope of the requested topic prevents the extrapolation of those findings to this compound. The precise biological effects of a molecule are highly dependent on its exact chemical structure, and the presence and position of the 2,4-dichlorophenyl group at the 7-position of the purine ring would confer unique properties that cannot be reliably predicted from related but distinct compounds.

Therefore, the creation of a scientifically accurate article detailing the specific biological activities as outlined is not possible at this time due to the absence of primary research data. Further experimental investigation into this compound is required to elucidate its potential pharmacological profile.

A comprehensive review of available scientific literature and research databases did not yield specific information regarding the biological activity and molecular mechanisms of action of the chemical compound This compound , particularly concerning its modulation of DNA synthesis pathways.

While the broader class of purine analogues is known for its significant interactions with biological systems, including the machinery of DNA synthesis, specific research findings, and data tables for this compound are not presently available in the public domain.

General Principles of Purine Analogues in DNA Synthesis

Purine analogues are a class of molecules that structurally mimic the natural purine bases, adenine (B156593) and guanine, which are fundamental components of DNA and RNA. researchgate.netontosight.ai Due to this structural similarity, these synthetic compounds can interfere with the normal processes of nucleic acid metabolism. patsnap.com The primary mechanisms by which purine analogues can modulate DNA synthesis pathways include:

Inhibition of Enzymes: Many purine analogues, once inside a cell, are metabolized into nucleotide analogues. These fraudulent nucleotides can then inhibit key enzymes that are critical for the de novo synthesis of purine nucleotides, the building blocks of DNA. patsnap.comnih.gov This reduction in the available pool of nucleotides directly impedes the cell's ability to replicate its DNA.

Incorporation into DNA: Some purine analogues can be converted into deoxyribonucleotide triphosphates and subsequently incorporated into the growing DNA chain during replication. nih.gov The presence of these abnormal bases within the DNA can disrupt its structure, leading to faulty replication, strand breaks, and ultimately, cell cycle arrest or cell death. nih.gov

Potential Research Directions

The presence of a dichlorophenyl group attached to the 7-position of the purine ring in This compound suggests a compound with specific steric and electronic properties that could influence its biological activity. Research into this specific compound would be necessary to elucidate its precise mechanisms of action. Such research might involve:

Enzyme Inhibition Assays: Testing the ability of this compound and its potential metabolites to inhibit key enzymes in the purine biosynthesis pathway, such as phosphoribosyl pyrophosphate (PRPP) amidotransferase or IMP dehydrogenase. patsnap.com

Cell-Based Assays: Evaluating the effect of the compound on DNA synthesis rates in various cell lines, for example, by measuring the incorporation of radiolabeled thymidine.

Structural Biology Studies: Determining if the compound or its metabolites can be incorporated into DNA and how this affects DNA structure and the function of DNA polymerases.

Without such dedicated studies, any discussion of the specific effects of this compound on DNA synthesis would be speculative.

Preclinical Research Studies of 7 2,4 Dichlorophenyl 7h Purine and Its Analogues

In Vitro Cellular Assays for Biological Efficacy Assessment

In vitro assays are fundamental in early-stage drug discovery to determine a compound's biological activity and mechanism of action in a controlled, cellular, or cell-free environment.

Cell-Based Proliferation and Viability Assays (e.g., MTT, CCK-8)

Cell-based proliferation and viability assays are critical for assessing the cytotoxic or cytostatic effects of a test compound on cancer cell lines. These assays measure the metabolic activity or number of viable cells following treatment. Common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays, which rely on the conversion of a tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells. The intensity of the color is directly proportional to the number of viable cells. The results are typically reported as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell proliferation.

While purine (B94841) analogues have shown anti-proliferative activity in various cancer cell lines, no specific data from proliferation or viability assays for 7-(2,4-Dichlorophenyl)-7H-purine have been identified in the reviewed literature. For instance, studies on related compounds like ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate have demonstrated potent cytotoxic effects against human tumor cell lines, including breast (MCF-7), colon (HCT-116), and melanoma (A-375), with IC₅₀ values in the low micromolar range.

Table 1: Example of Anti-Proliferative Activity Data from Cell Viability Assays (Note: Data for this compound is not available. The following table is a template.)

| Cell Line | Cancer Type | IC₅₀ (µM) for this compound |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| HCT-116 | Colorectal Carcinoma | Data Not Available |

| A-375 | Malignant Melanoma | Data Not Available |

Enzyme-Linked Immunosorbent Assays (ELISA) for Target Engagement

ELISA is a widely used plate-based immunoassay technique designed to detect and quantify substances such as peptides, proteins, antibodies, and hormones. In preclinical drug development, it can be adapted to measure target engagement by quantifying the levels of a specific protein or post-translational modification that is modulated by the compound of interest. For example, an ELISA could be used to measure the inhibition of a specific cytokine's production by cancer cells after treatment.

No published studies utilizing ELISA to assess target engagement for this compound were found.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for a specific receptor. These assays involve incubating a preparation of the target receptor (e.g., cell membranes) with a radiolabeled ligand that is known to bind to the receptor. A test compound is then added at various concentrations to compete with the radioligand for binding. The amount of radioactivity displaced is measured, allowing for the calculation of the test compound's inhibitory constant (Ki), which reflects its binding affinity. A lower Ki value indicates a higher affinity for the receptor.

This method is particularly crucial for characterizing compounds targeting G protein-coupled receptors (GPCRs) or other receptor families. While numerous radioligands have been developed for purinergic receptors like the P2X subtypes, there is no available data from radioligand binding assays to define the receptor affinity profile of this compound.

Table 2: Example of Receptor Binding Affinity Data (Note: Data for this compound is not available. The following table is a template.)

| Receptor Target | Radioligand Used | Ki (nM) for this compound |

| Adenosine (B11128) A1 Receptor | [³H]DPCPX | Data Not Available |

| P2X7 Receptor | [³H]A-740003 | Data Not Available |

| Epidermal Growth Factor Receptor | [¹²⁵I]EGF | Data Not Available |

Cell-Free Kinase Assays

Cell-free kinase assays are designed to measure the direct inhibitory effect of a compound on the activity of a specific purified enzyme. These assays are vital for identifying and characterizing kinase inhibitors, a major class of anticancer drugs. In a typical format, a kinase, its substrate (often a peptide), and a phosphate (B84403) source (ATP) are combined in the presence of the test compound. The amount of phosphorylated substrate is then quantified, often using methods involving radioactivity, fluorescence, or luminescence.

Many purine derivatives are known to function as kinase inhibitors. However, no specific data from cell-free kinase assays profiling the inhibitory activity of this compound against a panel of kinases could be located in the published literature.

Table 3: Example of Kinase Inhibition Profile (Note: Data for this compound is not available. The following table is a template.)

| Kinase Target | IC₅₀ (nM) for this compound |

| EGFR | Data Not Available |

| VEGFR-2 | Data Not Available |

| CDK2 | Data Not Available |

| PI3Kα | Data Not Available |

In Vivo Efficacy Studies in Animal Models (Excluding Clinical Human Trials)

In vivo studies in animal models are essential to evaluate a compound's therapeutic efficacy and its behavior in a complex, whole-organism system before it can be considered for human trials.

Murine Orthotopic Tumor Models for Antitumor Activity

Murine orthotopic tumor models are considered highly relevant for preclinical cancer research because they involve implanting human tumor cells or tissues into the corresponding organ in an immunodeficient mouse (e.g., implanting a human prostate tumor into the mouse prostate). This approach allows the tumor to grow in a microenvironment that more closely mimics the human disease, providing a more accurate assessment of a drug's antitumor and antimetastatic potential compared to subcutaneous models. Tumor growth can be monitored over time, often using non-invasive imaging techniques.

No studies detailing the evaluation of this compound in any murine orthotopic tumor models have been published.

Table 4: Example of In Vivo Antitumor Activity in an Orthotopic Model (Note: Data for this compound is not available. The following table is a template.)

| Orthotopic Model (Cell Line) | Primary Organ | Endpoint Measured | Result for this compound |

| PC-3 | Prostate | Tumor Growth Inhibition (%) | Data Not Available |

| HCT-116 | Colon | Reduction in Metastatic Nodules | Data Not Available |

| A549-luc | Lung | Change in Bioluminescence Signal | Data Not Available |

Animal Models of Infectious Diseases (e.g., Tuberculosis)

Recent research has highlighted the potential of 7-substituted purine analogues as a new class of antitubercular agents. A study focusing on 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines identified these compounds as potent inhibitors of Mycobacterium tuberculosis (Mtb). nih.gov The investigation began with a phenotypic screening of a library of purine derivatives, which pinpointed a lead compound with significant antimycobacterial activity. nih.gov

Subsequent structure-activity relationship (SAR) studies led to the development of optimized analogues with enhanced efficacy. nih.gov These compounds demonstrated potent activity against the Mtb H37Rv strain and several drug-resistant clinical isolates. nih.gov The mechanism of action was determined to be the inhibition of DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis pathway. nih.gov This was confirmed through the sequencing of genomes of Mtb mutants resistant to the lead compound, which revealed mutations in the dprE1 gene. cuni.cz

The optimized analogues also exhibited favorable pharmacological properties, including limited toxicity to mammalian cells, moderate metabolic clearance, good aqueous solubility, and high plasma stability. nih.gov Interestingly, these purine derivatives were found to be specific for mycobacteria, showing no activity against a range of other Gram-positive and Gram-negative bacteria. cuni.cz

Table 1: Preclinical Activity of 7-(naphthalen-2-ylmethyl)-7H-purine Analogues against Mycobacterium tuberculosis

| Compound/Analogue | Target | Finding |

| 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one | Mycobacterium tuberculosis H37Rv | Identified as a potent antimycobacterial agent from a library of purine derivatives. nih.gov |

| Optimized 6-amino and 6-ethylamino substituted analogues | Mycobacterium tuberculosis H37Rv and drug-resistant strains | Showed strong in vitro antimycobacterial activity and limited toxicity to mammalian cells. nih.gov |

This table is based on research on analogues and does not represent the specific compound this compound.

Models for Inflammatory or Neurological Disorders

The anti-inflammatory potential of 7-substituted purine derivatives has been explored in various preclinical models. A study on a series of 7-substituted purine-2,6-diones demonstrated significant analgesic and anti-inflammatory activities in vivo. nih.gov The compounds were evaluated in models of chemically induced pain and inflammation, such as the writhing syndrome, formalin test, carrageenan-induced edema, and zymosan-induced peritonitis. nih.gov

The most active compounds in this series were found to be effective inhibitors of phosphodiesterase (PDE), with one compound showing significant inhibitory activity against PDE4B. nih.gov This suggests that the anti-inflammatory and analgesic effects of these purine derivatives may be mediated, at least in part, through the inhibition of this enzyme. nih.gov

Currently, there is no available scientific literature detailing the evaluation of this compound or its close analogues in animal models of neurological disorders.

Table 2: Anti-inflammatory Activity of 7-Substituted Purine-2,6-dione Analogues

| Animal Model | Finding |

| Writhing Syndrome and Formalin Tests | A majority of the tested 7-substituted purine-2,6-diones showed significant analgesic activity. nih.gov |

| Carrageenan-Induced Edema and Zymosan-Induced Peritonitis | A majority of the tested 7-substituted purine-2,6-diones demonstrated significant anti-inflammatory effects. nih.gov |

This table is based on research on analogues and does not represent the specific compound this compound.

Metabolomic and Proteomic Profiling in Preclinical Models

There are currently no published metabolomic or proteomic profiling studies available for this compound or its direct analogues in the context of preclinical research. Such studies would be invaluable in elucidating the mechanisms of action, identifying biomarkers of response, and understanding the metabolic fate of these compounds.

Future Research Directions and Challenges for 7 2,4 Dichlorophenyl 7h Purine

Development of More Potent and Selective Analogues

A primary objective in the advancement of 7-(2,4-dichlorophenyl)-7H-purine is the rational design and synthesis of analogues with improved potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications of the purine (B94841) scaffold affect biological activity. nih.gov

Researchers are actively investigating the impact of various substituents on the purine ring. For instance, the introduction of different chemical groups at the C2, C6, and C8 positions of the purine core can significantly influence the compound's interaction with its biological targets. acs.org The synthesis of novel derivatives often involves multi-step processes, starting from precursors like 4,6-dichloro-5-nitropyrimidine. acs.org The goal is to create a diverse library of compounds for screening and to identify those with superior therapeutic profiles.

One strategy involves the replacement of the dichlorophenyl moiety with other aromatic or heterocyclic rings to explore different binding interactions. nih.gov Additionally, modifications to the linker connecting the purine core to the phenyl group are being explored to optimize the compound's conformation and binding affinity. nih.gov The development of more efficient synthetic routes, such as those utilizing palladium-catalyzed cross-coupling reactions, will be instrumental in accelerating the discovery of next-generation analogues. elsevierpure.com

Elucidation of Novel Molecular Targets and Mechanisms

A deeper understanding of the molecular targets and mechanisms of action of this compound is fundamental to its development as a therapeutic agent. While some purine analogues are known to target specific enzymes like protein kinases, the full spectrum of targets for this particular compound remains to be elucidated. nih.govaacrjournals.org

Future investigations will likely employ a range of biochemical and cellular assays to identify the proteins and signaling pathways that are modulated by this compound. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening can help to pinpoint direct binding partners and downstream effectors.

Moreover, exploring the compound's effects on various cellular processes, such as cell cycle progression, apoptosis, and DNA repair, will provide a more comprehensive picture of its mechanism of action. nih.gov Understanding these mechanisms is critical not only for optimizing the compound's efficacy but also for predicting potential side effects and mechanisms of resistance.

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in drug discovery. nih.gov Given that many diseases, including cancer, involve complex signaling networks, multi-targeting drugs can offer advantages over highly selective ones. The purine scaffold is a versatile platform for developing such agents. researchgate.net

Future research will focus on designing derivatives of this compound that can simultaneously modulate several key targets involved in a particular disease. For example, a single compound might be engineered to inhibit both a protein kinase and a component of the cell survival machinery. This approach could lead to enhanced therapeutic efficacy and a lower likelihood of developing drug resistance.

Advanced Computational Methodologies for Prediction and Design

In silico methods are becoming indispensable tools in modern drug discovery, offering the ability to predict the properties and activities of new compounds before they are synthesized. mdpi.com For this compound, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to guide the design of new analogues. nih.govmdpi.com

Molecular docking simulations can predict how different derivatives will bind to their target proteins, allowing researchers to prioritize the synthesis of compounds with the most favorable binding modes. acs.org QSAR models can identify the key structural features that are most important for biological activity, providing a roadmap for further optimization. mdpi.com These computational tools, when used in conjunction with experimental validation, can significantly accelerate the drug discovery process and reduce the costs associated with synthesizing and testing new compounds.

Potential for Combination Therapies with Existing Agents

Investigating the potential of this compound in combination with existing drugs is a promising strategy to enhance therapeutic outcomes. nih.gov Combination therapies can be particularly effective in treating complex diseases like cancer, where multiple pathways are often dysregulated. youtube.com

Q & A

Q. What are the common synthetic routes for 7-(2,4-Dichlorophenyl)-7H-purine, and how do reaction conditions influence isomer distribution?

Methodological Answer: The synthesis of N7-substituted purines, including this compound, often involves alkylation or arylation reactions. Key steps include:

- Base Activation : Use NaH in anhydrous DMF to deprotonate the purine N9 position, facilitating N7 substitution .

- Coupling Reactions : Benzoyl chloride or chloroformates are employed to introduce aryl groups. For example, cyclopropylamine in THF can yield intermediates .

- Side Reactions : Isomer distribution (e.g., N7 vs. N9 substitution) depends on solvent polarity, temperature, and steric effects. Polar aprotic solvents like DMF favor N7 substitution due to reduced steric hindrance .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-Ray Crystallography : Resolves substituent positioning (e.g., dichlorophenyl orientation) and confirms N7 substitution. For example, C–C bond lengths (mean 0.002 Å) and torsion angles validate stereochemistry .

- NMR Spectroscopy : H and C NMR distinguish N7 vs. N9 isomers. N7-substituted purines show upfield shifts for C8 protons due to reduced conjugation .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., Cl isotope patterns for dichlorophenyl groups) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to maximize yield and minimize side products?

Methodological Answer: A 3-factor, 2-level factorial design can systematically evaluate variables:

Q. How should researchers address contradictions in reported biological activities of N7-substituted purines?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents at C2, C6, and N6. For example, 2,6-dichloro groups enhance kinase inhibition, while bulky N7 aryl groups reduce solubility .

- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., charge distribution on the purine ring) to predict binding affinities .

- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., assay type, cell lines) .

Q. What theoretical frameworks guide the design of mechanistic studies on this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.